Met-Leu-Phe acetate salt
Overview
Description
Scientific Research Applications
Met-Leu-Phe acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Acts as a chemotactic agent in studies of leukocyte migration and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions: Met-Leu-Phe acetate salt can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and bases like DIPEA or NMM .
Industrial Production Methods: Industrial production of methionyl-leucyl-phenylalanine often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Met-Leu-Phe acetate salt undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The peptide can be reduced using reducing agents like DTT or TCEP.
Substitution: The formyl group at the N-terminus can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used to substitute the formyl group.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with modified N-termini.
Mechanism of Action
Met-Leu-Phe acetate salt exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways, leading to the chemotaxis of leukocytes to sites of infection or inflammation. The primary molecular targets include formyl peptide receptors (FPRs), which mediate the peptide’s chemotactic and immune-modulatory effects .
Comparison with Similar Compounds
Met-Leu-Phe acetate salt is part of a family of N-formylated oligopeptides that act as chemotactic factors. Similar compounds include:
N-formylmethionine-leucyl-phenylalanine (fMLP): A closely related peptide with similar chemotactic properties.
N-formylmethionine-leucyl-tyrosine (fMLT): Another chemotactic peptide with a tyrosine residue instead of phenylalanine.
N-formylmethionine-leucyl-tryptophan (fMLW): A peptide with a tryptophan residue, also exhibiting chemotactic activity.
This compound is unique due to its specific sequence and the presence of a formyl group at the N-terminus, which is critical for its interaction with FPRs and its chemotactic function .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDYFPCQVUOJEB-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975291 | |
Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59881-08-2 | |
Record name | Methionyl-leucyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059881082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[2-Amino-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-1-hydroxy-4-methylpentylidene)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70975291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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